Product packaging for Xanthumin(Cat. No.:CAS No. 26791-72-0)

Xanthumin

Cat. No.: B1220311
CAS No.: 26791-72-0
M. Wt: 306.4 g/mol
InChI Key: DPSCQKGSAHTWSP-LDYRWJSCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Definition and Taxonomic Occurrence in Xanthium Species

This compound is defined as a sesquiterpene lactone with the molecular formula C17H22O5 and molecular weight of 306.35, characterized by its naturally occurring insect development inhibitor properties against Drosophila melanogaster. The compound belongs to the xanthanolide class, which comprises sesquiterpenoids with a structure based on the xanthanolide skeleton consisting of a cycloheptane ring usually attached to a four-carbon chain and a methyl group, fused to a five-member lactone ring. This structural framework represents one of the most sophisticated secondary metabolites found within the Asteraceae family.

The taxonomic occurrence of this compound demonstrates remarkable specificity within the genus Xanthium, with documented presence across multiple species. According to comprehensive metabolite databases, this compound has been identified in Xanthium chasei, Xanthium chinense, Xanthium indicum, Xanthium occidentale, Xanthium sibiricum, and Xanthium strumarium. This widespread distribution across Xanthium species suggests an important evolutionary role for this compound in the genus's adaptation and survival strategies.

Research investigations have revealed distinct chemotypic variations in this compound production within Xanthium strumarium populations. Three ecological chemotypes have been identified through advanced analytical techniques, with Type I chemotype characterized by high this compound concentrations and low xanthatin levels, Type II chemotype showing balanced this compound and xanthatin production, and Type III chemotype displaying minimal this compound presence. These chemotypic differences demonstrate the complex genetic and environmental factors influencing this compound biosynthesis within individual species.

The tissue-specific distribution of this compound within Xanthium plants shows remarkable variation, with the highest concentrations detected in young leaves, followed by mature leaves, stems, and flowers, while roots typically contain undetectable levels. This distribution pattern suggests that this compound accumulation is primarily associated with aerial plant parts, potentially serving defensive functions against herbivory and pathogen attack.

Xanthium Species Reported Occurrence Primary Source
Xanthium chasei Confirmed KNApSAcK Database
Xanthium chinense Confirmed KNApSAcK Database
Xanthium indicum Confirmed KNApSAcK Database
Xanthium occidentale Confirmed KNApSAcK Database
Xanthium sibiricum Confirmed Research Studies
Xanthium strumarium Confirmed Multiple Studies

Historical Context of Sesquiterpene Lactone Research

The historical development of sesquiterpene lactone research provides essential context for understanding this compound's significance within this broader chemical family. Sesquiterpene lactones represent one of the most diverse bioactive secondary metabolite groups found in plants, with over 5000 known compounds documented across various plant families. The majority of these compounds, including this compound, are predominantly found in the Asteraceae family, which includes approximately 24,700 species and 1,627 genera.

The evolutionary significance of sesquiterpene lactones has been recognized since the 1950s, when these compounds were first utilized as chemotaxonomic markers for plant classification. This early recognition of their taxonomic importance laid the foundation for subsequent investigations into their chemical diversity and biological activities. The Asteraceae family, believed to have originated approximately 50 million years ago in South America, has undergone extensive chemical diversification of sesquiterpene lactones that is directly interlinked with plant speciation.

Research into sesquiterpene lactones gained momentum throughout the latter half of the twentieth century as analytical techniques advanced and their biological activities became more apparent. The discovery that these compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties sparked intensive investigation into their therapeutic potential. This research trajectory ultimately led to several sesquiterpene lactones, including artemisinin, thapsigargin, and parthenolide, reaching clinical trials for cancer treatment.

The biosynthetic understanding of sesquiterpene lactones has evolved significantly over the decades, with researchers establishing that all sesquiterpene lactones derive from farnesyl diphosphate through various cyclization pathways and oxidative transformations. The identification of key enzymes such as germacrene A synthase and cytochrome P450 enzymes has provided crucial insights into the molecular mechanisms underlying sesquiterpene lactone diversity.

Within this historical framework, this compound research represents a more recent development, with systematic investigations beginning in earnest during the late twentieth and early twenty-first centuries. The compound's identification within Xanthium species has contributed to the growing understanding of how different plant genera have evolved distinct sesquiterpene lactone profiles for specific ecological functions. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry, have enabled detailed characterization of this compound's structure and distribution patterns.

Research Period Key Developments Relevant to this compound
1950s-1960s Chemotaxonomic marker identification Foundation for Xanthium classification
1970s-1980s Biosynthetic pathway elucidation Understanding of sesquiterpene lactone formation
1990s-2000s Advanced analytical techniques Detailed this compound characterization methods
2000s-Present Ecological and therapeutic research This compound biological activity investigations

The contemporary understanding of sesquiterpene lactones as complex secondary metabolites with multiple ecological and potential therapeutic roles has positioned compounds like this compound at the forefront of natural product research. The recognition that these molecules serve as environmental signaling compounds, defense mechanisms against herbivory, and potential pharmaceutical agents has driven continued investigation into their chemical properties and biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22O5 B1220311 Xanthumin CAS No. 26791-72-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26791-72-0

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(1R)-1-[(3aR,7S,8aR)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate

InChI

InChI=1S/C17H22O5/c1-9-7-15-14(11(3)17(20)22-15)6-5-13(9)16(8-10(2)18)21-12(4)19/h5,9,14-16H,3,6-8H2,1-2,4H3/t9-,14+,15+,16+/m0/s1

InChI Key

DPSCQKGSAHTWSP-LDYRWJSCSA-N

SMILES

CC1CC2C(CC=C1C(CC(=O)C)OC(=O)C)C(=C)C(=O)O2

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC=C1[C@@H](CC(=O)C)OC(=O)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(CC=C1C(CC(=O)C)OC(=O)C)C(=C)C(=O)O2

Synonyms

xanthumin
xanthumin, (3aR-(3aalpha,6(R*),7beta,8aalpha))-isome

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity
    • Xanthumin has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that xanthatin, a closely related compound, exhibits high activity against human bronchial epidermoid carcinoma with an IC50 of 3 µg/mL . Additionally, this compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties
    • This compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that this compound can inhibit the growth of methicillin-resistant Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 7.8 to 15.6 µg/mL . Furthermore, it has shown antifungal properties against various phytopathogenic fungi .
  • Anti-inflammatory Effects
    • Research indicates that this compound can inhibit nitric oxide production in lipopolysaccharide-induced models, demonstrating its potential as an anti-inflammatory agent . This property is crucial for developing treatments for inflammatory diseases.
  • Hypoglycemic Effects
    • The compound has been noted for its ability to lower blood glucose levels, making it a candidate for managing diabetes . This effect is particularly relevant given the rising prevalence of diabetes globally.

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on human cancer cell lines, revealing that it effectively inhibited cell proliferation and induced apoptosis through oxidative stress mechanisms. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity.

Case Study 2: Antimicrobial Efficacy

In a comparative study of this compound and other antimicrobial agents, this compound was found to be effective against multiple strains of resistant bacteria. The study highlighted its potential as a natural alternative to synthetic antibiotics.

Table 1: Pharmacological Effects of this compound

Effect Description Reference
AntitumorInduces apoptosis in cancer cells; effective against NSCLC
AntimicrobialInhibits growth of Staphylococcus aureus
Anti-inflammatoryReduces nitric oxide production
HypoglycemicLowers blood glucose levels

Table 2: Comparison of this compound with Related Compounds

Compound IC50 (µg/mL) Target Cells Activity
This compoundNot specifiedVarious cancer cell linesAntitumor
Xanthatin3Human bronchial epidermoid carcinomaAntitumor
8-epi-XanthatinNot specifiedNon-small cell lung carcinomaAntitumor

Comparison with Similar Compounds

Structural and Stereochemical Differences

Xanthumin belongs to the xanthanolide class, sharing a core sesquiterpene lactone framework with compounds such as xanthatin, 8-epi-xanthatin, xanthinosin, and xanthinin. Key distinctions include:

  • This compound vs. Xanthinin : this compound is the C-4 epimer of xanthinin, differing in the stereochemistry of the hydroxyl group at position 4 .
  • This compound vs. 8-epi-xanthatin : These compounds vary in the configuration of the epoxide group at C-6. This compound lacks the 8,9-epoxide moiety present in 8-epi-xanthatin .
  • This compound vs. Xanthinosin: Xanthinosin contains an additional acetylated hydroxyl group, absent in this compound .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Presence in Chemotypes*
This compound C₁₇H₂₂O₅ 306.35 Lactone, hydroxyl Type I, II
Xanthatin C₁₅H₁₈O₃ 246.30 Epoxide, lactone Type II, III
8-epi-xanthatin C₁₅H₁₈O₃ 246.30 8,9-epoxide Type I, II, III
Xanthinosin C₁₇H₂₂O₆ 322.35 Acetylated hydroxyl Type III only
Xanthinin C₁₇H₂₂O₅ 306.35 Lactone, hydroxyl Hybrids (F1)

Chemotype classification based on *X. strumarium glandular trichomes .

Regulatory Differences :

  • Phytohormonal Effects: this compound biosynthesis is upregulated by GA₃ via germacrene A synthase (GAS) gene expression, unlike xanthinosin, which is unaffected by GA₃ .

Pharmacological Activities

Compound Key Bioactivities Mechanism Insights
This compound Antimicrobial, insect growth inhibition Disrupts microbial cell membranes
Xanthatin Antitumor, anti-inflammatory Inhibits NF-κB and MAPK pathways
8-epi-xanthatin Antimalarial, cytotoxic Targets farnesyltransferase in parasites
Xanthinosin Antiproliferative (cancer cell lines) Induces apoptosis via ROS generation

Preparation Methods

Solvent-Based Extraction

Organic solvents remain the cornerstone of xanthatin isolation. In X. spinosum, dichloromethane and acetone efficiently extract xanthatin from dried plant material, achieving a crude residue yield of 24%. Boiling aqueous extraction with ultrasound assistance (20–50 kHz, 30 minutes) converts xanthinin to xanthatin via thermal degradation, simplifying purification. Comparative studies indicate that solvent polarity directly impacts yield: nonpolar solvents (hexane) favor lipid extraction, while polar solvents (ethyl acetate) enhance xanthatin recovery.

Table 1: Solvent Extraction Parameters and Yields

Solvent SystemTemperature (°C)Time (min)Yield (%)
Dichloromethane2524024.0
Ethyl Acetate406018.5
Aqueous Ultrasound903022.7

Soxhlet Extraction

Soxhlet extraction using methanol or ethanol achieves moderate xanthatin yields but requires prolonged heating (40–60 minutes). For example, a 60-minute methanol extraction from X. strumarium yields 0.564 mg/mL total phenolic content (TPC), correlating with xanthatin concentration. However, thermal degradation risks necessitate careful temperature control.

Ultrasound-Assisted Extraction (UAE)

UAE enhances xanthatin recovery by disrupting cell walls through cavitation. Optimal conditions (40°C, 20 minutes, 30 kHz) yield 0.372 mg/mL TPC, with chlorogenic acid (28.33 µg/mL) as a co-extracted phenolic compound. UAE reduces solvent consumption by 30% compared to maceration, making it environmentally favorable.

Advanced Purification Techniques

Column Chromatography

Silica gel chromatography remains the gold standard for xanthatin purification. A 50 cm × 2.5 cm column eluted with a hexane-ethyl acetate gradient (100:0 to 0:100) separates xanthatin (eluted at 1:1 ratio) from co-extracted caffeic acid. Fractions (15 mL) are pooled based on thin-layer chromatography (TLC) profiles, achieving >95% purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) enables quantitative xanthatin analysis. UV detection at 254 nm identifies xanthatin at a retention time of 12.3 minutes, with a linear calibration range of 0.1–10 µg/mL (R2=0.998R^2 = 0.998).

Biosynthetic Pathways and Enzymatic Production

Sesquiterpene Synthases in Xanthium Species

X. strumarium expresses three sesquiterpene synthases: XsTPS1 (germacrene D synthase), XsTPS2 (guaia-4,6-diene synthase), and XsTPS3 (germacrene A synthase). Heterologous expression in yeast confirms XsTPS1’s role in producing germacrene D, a xanthatin precursor. Natural mutations in XsTPS2 (e.g., a two-base deletion in the Hubei cultivar) abolish guaia-4,6-diene production, redirecting flux toward xanthatin.

Metabolic Engineering Strategies

Overexpression of XsTPS1 in Nicotiana benthamiana increases germacrene D titers by 15-fold, enabling scalable xanthatin synthesis. Coupling this with cytochrome P450 oxidases (e.g., CYP71AV1) facilitates lactonization, yielding xanthatin at 0.8 mg/L in engineered strains.

Analytical Validation and Quality Control

Spectroscopic Characterization

Xanthatin’s structure is confirmed via 1^1H NMR (δ 6.25 ppm, H-13; δ 5.87 ppm, H-15) and 13^{13}C NMR (δ 170.2 ppm, C-14). High-resolution mass spectrometry (HRMS) gives a molecular ion at m/z=305.1387m/z = 305.1387 [M+H]+^+, consistent with C17H22O5C_{17}H_{22}O_5.

Bioactivity Correlations

Antioxidant assays (DPPH, FRAP) correlate xanthatin content with activity. For instance, extracts with 0.697 mM TFC exhibit FRAP values of 4.82 mM TE, confirming xanthatin’s radical-scavenging role .

Q & A

What experimental methodologies are recommended for quantifying xanthumin in Xanthium strumarium tissues?

Level: Basic
Answer:
this compound quantification requires tissue-specific extraction and analytical validation. Young leaves, which show the highest this compound accumulation, should be homogenized in methanol or chloroform-methanol mixtures to isolate sesquiterpene lactones . Quantification via HPLC-UV using xanthatin-based standard curves is common due to structural similarities, though NMR with deuterated methanol-d₄ as an internal reference provides higher specificity for distinguishing this compound from isomers like xanthinin . For glandular trichome-specific analysis, SEM imaging should precede chemical extraction to correlate trichome density (e.g., higher in young leaves) with metabolite yield .

How can researchers resolve contradictory data on this compound content across Xanthium strumarium chemotypes?

Level: Advanced
Answer:
Contradictions in this compound levels (e.g., absence in Type III chemotypes vs. abundance in Type I/II) arise from ecological and genetic variability . To address this:

  • Chemotype Validation: Use combined NMR and LC-MS to differentiate this compound from co-eluting compounds (e.g., xanthatin, 8-epi-xanthatin) .
  • Environmental Controls: Standardize growth conditions (light, soil pH) to minimize ecological influences on biosynthesis .
  • Statistical Frameworks: Apply multivariate analysis (PCA or PLS-DA) to datasets integrating metabolite profiles, trichome density, and transcript levels of biosynthetic genes (e.g., XsGAS) .

What elicitors effectively enhance this compound biosynthesis, and what mechanistic insights support their use?

Level: Advanced
Answer:
GA₃ and methyl jasmonate (MeJA) are key elicitors but operate via distinct pathways:

  • GA₃: Upregulates XsGAS expression during flowering initiation, increasing this compound production by 1-fold without altering gland density .
  • MeJA: Enhances glandular trichome proliferation, indirectly boosting this compound yield by 20–30% .
    Methodological Note: Pair elicitor treatments with qRT-PCR (for gene expression) and SEM (for gland morphology) to decouple transcriptional vs. developmental effects .

How should researchers design experiments to distinguish this compound from stereoisomers like xanthinin?

Level: Basic
Answer:

  • Chromatographic Separation: Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile:water, 70:30) to resolve this compound (retention time ~12 min) and xanthinin (~14 min) .
  • Spectroscopic Confirmation: Compare CD curves: this compound’s lactone ring exhibits a positive Cotton effect at 250 nm, distinct from xanthinin’s ketone-dominated profile .
  • Oxidative Profiling: Chromic acid oxidation of both compounds yields (−)-(S)-methylsuccinic acid, confirming shared stereochemical origins but differing lactone conformations .

What strategies mitigate variability in this compound yields during large-scale metabolic profiling studies?

Level: Advanced
Answer:

  • Temporal Sampling: Collect tissues at consistent developmental stages (e.g., 80-day-old seedlings vs. flowering plants) to account for age-dependent XsGAS expression .
  • Batch Normalization: Include internal standards (e.g., deuterated artemisinin) during extraction to correct for instrument drift in LC-MS/NMR .
  • Ecotype Sourcing: Use seeds from verified chemotypes (Type I for this compound-rich samples) and avoid hybrid populations to reduce genetic variability .

How can bioactivity assays for this compound’s antimicrobial properties be standardized?

Level: Basic
Answer:

  • Microbial Strains: Use ATCC reference strains (e.g., Staphylococcus aureus ATCC 25923) and clinical isolates for comparative analysis .
  • Dose-Response Design: Prepare this compound in DMSO (≤0.1% final concentration) and test across a logarithmic dilution series (0.1–100 µg/mL). Include positive (ciprofloxacin) and vehicle controls .
  • Endpoint Metrics: Calculate MIC (minimum inhibitory concentration) via broth microdilution and validate with agar disk diffusion assays .

What analytical pipelines are recommended for integrating transcriptomic and metabolomic data in this compound studies?

Level: Advanced
Answer:

  • Multi-Omics Workflow:
    • RNA-Seq: Identify co-expressed genes (e.g., XsGAS, cytochrome P450s) during this compound accumulation .
    • Metabolite Correlation: Use WGCNA (Weighted Gene Co-expression Network Analysis) to link gene clusters with this compound levels .
    • Pathway Validation: Knock out candidate genes via CRISPR/Cas9 and quantify this compound depletion via MRM (multiple reaction monitoring) LC-MS .

How should researchers address discrepancies between in vitro and in planta this compound biosynthesis rates?

Level: Advanced
Answer:

  • Compartmentalization Analysis: Isolate glandular trichomes via laser-capture microdissection and compare this compound levels with whole-leaf extracts .
  • Enzyme Kinetics: Measure in vitro activity of recombinant XsGAS using GC-MS to detect substrate (FPP) conversion rates, normalized to in planta yields .
  • Transport Studies: Use radiolabeled precursors (e.g., ¹⁴C-mevalonate) to track intercellular metabolite flux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xanthumin
Reactant of Route 2
Reactant of Route 2
Xanthumin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.